6-(Naphthalen-1-YL)hex-5-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Naphthalen-1-YL)hex-5-YN-1-OL is a chemical compound characterized by the presence of a naphthalene ring attached to a hexynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-1-YL)hex-5-YN-1-OL typically involves the Sonogashira coupling reaction. This reaction is carried out by combining 1-iodonaphthalene with hex-5-yn-1-ol in the presence of a palladium catalyst (PdCl2(PPh3)2) and copper iodide (CuI) under a nitrogen atmosphere. The reaction mixture is heated to 80°C and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-1-YL)hex-5-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 6-(Naphthalen-1-YL)hex-5-YN-1-one.
Reduction: Formation of 6-(Naphthalen-1-YL)hex-5-ene-1-ol or 6-(Naphthalen-1-YL)hexane-1-ol.
Substitution: Formation of 6-(Naphthalen-1-YL)hex-5-YN-1-chloride.
Scientific Research Applications
6-(Naphthalen-1-YL)hex-5-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 6-(Naphthalen-1-YL)hex-5-YN-1-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the naphthalene ring can participate in π-π interactions. These interactions can influence various biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 6-(Naphthalen-1-yl)but-3-yn-1-ol
- 6-(Naphthalen-1-yl)hex-5-en-1-ol
- 6-(Naphthalen-1-yl)hexane-1-ol
Uniqueness
6-(Naphthalen-1-YL)hex-5-YN-1-OL is unique due to its combination of a naphthalene ring and a hexynol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
917894-58-7 |
---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
6-naphthalen-1-ylhex-5-yn-1-ol |
InChI |
InChI=1S/C16H16O/c17-13-6-2-1-3-8-14-10-7-11-15-9-4-5-12-16(14)15/h4-5,7,9-12,17H,1-2,6,13H2 |
InChI Key |
ZFEZZAIVGAVOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.